3-(4-Cyano-phenoxy)propanenitrile

Description

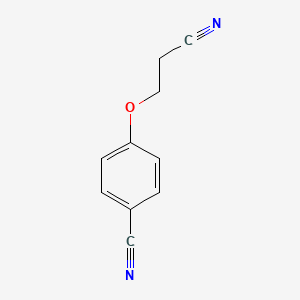

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-cyanoethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUPLQCTDVWUNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 3 4 Cyano Phenoxy Propanenitrile and Analogous Structures

Foundational Synthetic Pathways for Nitrile-Functionalized Ethers

The construction of nitrile-functionalized ethers like 3-(4-Cyano-phenoxy)propanenitrile primarily relies on two robust and versatile reaction types: cyanoethylation for introducing the propanenitrile group and nucleophilic substitution for forming the crucial phenoxy bond.

Alkylation and Cyanoethylation Approaches in Nitrile Synthesis

Cyanoethylation is a key method for adding a 3-cyanopropyl group to a nucleophile. This reaction is a Michael addition where a nucleophile, in this case, the 4-cyanophenoxide ion, attacks acrylonitrile (B1666552). The phenoxide adds to the β-carbon of the acrylonitrile, and subsequent protonation yields the 3-phenoxypropanenitrile (B1585563) structure.

Alternatively, an alkylation approach can be employed. This involves reacting the 4-cyanophenoxide with a 3-halopropanenitrile, such as 3-bromopropanenitrile. The phenoxide acts as a nucleophile, displacing the halide in a substitution reaction to form the ether.

Nucleophilic Substitution Reactions for Phenoxy Linkage Formation

The formation of the phenoxy linkage is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This method is a type of nucleophilic substitution reaction (SN2) where an alkoxide or, in this case, a phenoxide ion, reacts with a primary alkyl halide. masterorganicchemistry.comyoutube.com

For the synthesis of this compound, the starting material is 4-cyanophenol. chemdad.comnih.govsigmaaldrich.com This phenol (B47542) is first deprotonated using a base, such as sodium hydride or potassium carbonate, to generate the more reactive 4-cyanophenoxide ion. ucalgary.ca This phenoxide then attacks an alkyl halide like 3-chloropropanenitrile or 3-bromopropanenitrile. The reaction proceeds via a backside attack, where the phenoxide nucleophile displaces the halide leaving group, resulting in the formation of the ether bond and the final product. libretexts.org The choice of a primary alkyl halide is crucial, as secondary and tertiary halides tend to favor elimination reactions over the desired substitution. youtube.com

Advanced Reaction Conditions and Catalytic Systems in Targeted Synthesis

To enhance the efficiency, yield, and selectivity of the synthesis of aryloxypropanenitriles, researchers have explored advanced catalysts and optimized reaction parameters.

Exploration of Specific Catalysts and Reagents for Aryloxypropanenitrile Formation

Modern synthetic protocols often incorporate catalysts to accelerate the reaction and improve outcomes. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, are particularly useful in Williamson ether syntheses. These catalysts facilitate the transfer of the phenoxide ion from a solid or aqueous phase into the organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate.

The choice of base is also critical. While strong bases like sodium hydride are effective, milder and safer bases like potassium carbonate are often preferred. ucalgary.ca In some cases, a combination of a base and a specific catalyst is employed to achieve optimal results. For instance, the synthesis of related arylethylamines has been achieved using a unique combination of organic catalysts to promote the transfer of electrons and hydrogen atoms, highlighting the potential for innovative catalytic systems. nih.gov

A study on the synthesis of a similar compound, (S)-α-cyano-3-phenoxybenzyl acetate (B1210297), utilized an anion-exchange resin as a catalyst for the cyanation step and a lipase (B570770) for enantioselective transesterification, demonstrating the use of biocatalysts in achieving specific chemical transformations. nih.gov

Optimization of Reaction Parameters for Yield and Selectivity

Fine-tuning reaction parameters such as temperature, solvent, and reactant concentration is essential for maximizing the yield and purity of this compound. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used as they effectively dissolve the reactants and facilitate the SN2 mechanism. libretexts.org

The reaction temperature is carefully controlled to ensure a reasonable reaction rate without promoting unwanted side reactions. The optimization process involves systematically varying these parameters to find the ideal conditions. For example, in the synthesis of (S)-α-cyano-3-phenoxybenzyl acetate, cyclohexane (B81311) was found to be the optimal solvent, and 55°C was the ideal temperature. nih.gov The study also showed that increasing the reactant concentration accelerated the reaction rate up to a certain point, after which it began to decrease. nih.gov

Table 1: Optimization of Reaction Parameters for a Related Cyanohydrin Synthesis This table illustrates the effect of different solvents and temperatures on the conversion rate in the synthesis of (S)-α-cyano-3-phenoxybenzyl acetate, a structurally related compound.

| Solvent | Temperature (°C) | Conversion Rate (%) |

| Cyclohexane | 55 | 80 |

| Toluene | 55 | ~60 |

| Isooctane | 55 | ~50 |

| Cyclohexane | 45 | ~70 |

| Cyclohexane | 65 | ~75 |

Data adapted from a study on the synthesis of (S)-α-cyano-3-phenoxybenzyl acetate. nih.gov

Green Chemistry Principles and Sustainable Synthesis Protocols

The application of green chemistry principles to the synthesis of compounds like this compound aims to reduce environmental impact and enhance safety. nih.gov This involves using less hazardous reagents, employing environmentally benign solvents, and designing more efficient processes. youtube.comresearchgate.net

One key principle is the use of safer solvents. Acetic acid, for example, is considered a greener solvent than options like carbon tetrachloride. youtube.com Research is ongoing to replace traditional volatile organic solvents with alternatives like water or ionic liquids, often in conjunction with phase-transfer catalysis.

Atom economy, which measures how many atoms from the starting materials end up in the final product, is another important consideration. Addition reactions, such as cyanoethylation, are inherently more atom-economical than substitution or elimination reactions.

Furthermore, the development of one-pot syntheses, where multiple steps are performed in a single reactor without isolating intermediates, can significantly reduce waste, energy consumption, and solvent use. nih.gov The use of recyclable catalysts, such as solid-supported catalysts or biocatalysts like enzymes, also aligns with green chemistry goals by minimizing waste and allowing for catalyst reuse over multiple batches. nih.gov These approaches contribute to making the synthesis of specialty chemicals more sustainable and economically viable. nih.gov

Solvent Selection and Environmentally Benign Reaction Media

Traditionally, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been employed for this type of nucleophilic substitution. youtube.com These solvents are effective at solvating the reactants and facilitating the reaction. However, their use is increasingly scrutinized due to environmental and safety concerns. dtu.dk

In the pursuit of greener chemistry, research has focused on identifying more environmentally benign solvent alternatives. Water, being non-toxic and readily available, is an attractive medium. researchgate.net The use of water as a solvent can be facilitated by phase-transfer catalysts or by employing water-soluble reactants. Another approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. nih.gov These solvents are often biodegradable, non-toxic, and can be recycled, making them a sustainable choice. nih.gov For instance, a choline (B1196258) chloride-oxalic acid mixture has been successfully used as both a catalyst and solvent in related heterocyclic syntheses. nih.gov

The selection of a suitable solvent also considers the potential for side reactions and the ease of product isolation. For example, in the synthesis of related compounds, solvents like ethyl acetate have been used as they are considered more environmentally friendly and allow for straightforward work-up procedures. organic-chemistry.org The ideal solvent should not only promote the desired reaction but also align with the principles of green chemistry by minimizing waste and environmental harm. researchgate.net

Table 1: Solvent Selection in Organic Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

| Polar Aprotic | DMF, DMSO, THF | High solubility for polar reactants, can accelerate reaction rates. youtube.com | Often toxic, high boiling points can make removal difficult. |

| Protic | Water, Ethanol | Environmentally benign, readily available, can participate in reactions. youtube.comresearchgate.net | Can lead to side reactions (e.g., hydrolysis), may require co-solvents for solubility. |

| Environmentally Benign | Ethyl Acetate, Deep Eutectic Solvents (DES) | Reduced environmental impact, often biodegradable, can be recycled. nih.govorganic-chemistry.org | May have lower solvating power for some reactants, may require specific reaction conditions. |

Catalyst-Free and Microwave-Assisted Synthetic Approaches

In line with the principles of green chemistry, catalyst-free and microwave-assisted synthetic methods for preparing this compound and its analogs are gaining prominence. These approaches aim to reduce reaction times, increase energy efficiency, and minimize the use of potentially toxic catalysts.

Catalyst-Free Synthesis:

The synthesis of nitriles and their derivatives can sometimes be achieved without the need for a metal catalyst. For instance, the reaction of amides with acetonitrile to form β-ketonitriles has been demonstrated at room temperature in the absence of transition metal catalysts, using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). rsc.org While not directly the synthesis of this compound, this demonstrates the feasibility of catalyst-free C-C bond formation involving nitriles. The traditional synthesis of this compound via the Michael addition of 4-cyanophenol to acrylonitrile can often proceed with a base catalyst, and in some cases, the reaction can be driven by thermal means without a specific catalyst, although this may require harsher conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. conicet.gov.ar This technique can be applied to the synthesis of various heterocyclic compounds and has the potential to accelerate the formation of this compound. Microwave heating can be particularly effective for reactions in polar solvents or for solid-state reactions. conicet.gov.ar For example, the synthesis of quinolone derivatives has been significantly accelerated using microwave assistance, reducing reaction times from hours to minutes. conicet.gov.ar This approach could be adapted for the cyanoethylation of 4-cyanophenol, potentially leading to a more efficient and environmentally friendly process. The degradation of organic pollutants like 4-chlorophenol (B41353) has also been enhanced by microwave-assisted photocatalysis, highlighting the broad applicability of this technology. nih.gov

Table 2: Comparison of Synthetic Approaches

| Synthetic Approach | Key Features | Advantages | Potential Challenges |

| Catalyst-Free | Relies on inherent reactivity of substrates, often with a strong base or thermal energy. rsc.org | Avoids catalyst cost and toxicity, simplifies purification. | May require harsh reaction conditions (high temperature/pressure), may not be applicable to all substrates. |

| Microwave-Assisted | Utilizes microwave energy to rapidly and uniformly heat the reaction mixture. conicet.gov.ar | Significant reduction in reaction time, often leads to higher yields and cleaner reactions. | Requires specialized equipment, scalability can be a concern for industrial applications. |

Strategic Derivatization and Functionalization of the Propanenitrile Backbone

The propanenitrile backbone of this compound offers a versatile scaffold for further chemical modification. Strategic derivatization and functionalization of this backbone can lead to the development of novel molecules with tailored properties for various applications, particularly in materials science and medicinal chemistry.

Introduction of Additional Functionalities for Material Precursors

The nitrile group and the aromatic ring of this compound are key functional handles for introducing additional functionalities, transforming the molecule into a valuable precursor for advanced materials. numberanalytics.comontosight.ai

The nitrile group (-C≡N) is a particularly versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocycles. numberanalytics.com These transformations allow for the incorporation of a wide range of chemical moieties, enabling the synthesis of monomers for polymerization. For instance, the conversion of the nitrile to an amine would introduce a reactive site for the formation of polyamides or polyimines.

Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions to introduce additional functional groups such as nitro, halogen, or alkyl groups. These modifications can influence the electronic properties, solubility, and thermal stability of the resulting materials. For example, the introduction of additional nitrile groups could lead to polymers with enhanced thermal stability and specific optical properties. ontosight.ai The resulting functionalized monomers can be used in the production of polymers with applications in advanced composites, electronics, and even biomedical devices. ontosight.ainsf.gov

Multicomponent Reactions in the Synthesis of Related Heterocycles

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.net The nitrile functionality of this compound and its derivatives makes them suitable components for various MCRs, leading to the efficient synthesis of a diverse range of heterocyclic compounds. numberanalytics.comrsc.orgresearchgate.net

Nitriles can act as electrophiles or nucleophiles in MCRs, depending on the reaction conditions and the other components involved. numberanalytics.com For example, the Gewald reaction, a well-known MCR, utilizes a nitrile, an α-methylene ketone or aldehyde, and elemental sulfur to synthesize substituted 2-aminothiophenes. While not directly involving this compound, this illustrates the potential of the nitrile group to participate in such transformations.

Another important class of MCRs where nitriles can be utilized is in the synthesis of pyran and pyrimidine (B1678525) derivatives. rsc.org For instance, the reaction of an aldehyde, malononitrile (B47326) (a dinitrile), and a 1,3-dicarbonyl compound can lead to the formation of highly substituted pyranopyrimidines. rsc.org By analogy, a derivative of this compound could potentially be used as the nitrile component in such reactions, leading to novel heterocyclic structures with the 4-cyanophenoxy moiety. These MCR-based approaches are highly valued for their atom economy, operational simplicity, and ability to generate molecular diversity, which is particularly important in drug discovery and materials science. nih.govrsc.orgresearchgate.net

Chemical Reactivity, Reaction Pathways, and Mechanistic Considerations of 3 4 Cyano Phenoxy Propanenitrile

Mechanistic Studies of Nitrile Group Reactivity

Nitriles are characterized by a carbon-nitrogen triple bond (-C≡N). This group is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic, which dictates its reactivity. fiveable.melibretexts.org Both nitrile groups in the molecule can, in principle, undergo the reactions discussed below, although their relative rates may differ.

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This initial addition leads to the formation of an imine anion intermediate, which can then be protonated or undergo further reaction. pressbooks.pub

Common nucleophilic addition reactions applicable to nitriles include:

Reaction with Grignard Reagents: Treatment with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents results in the formation of an imine intermediate. Subsequent hydrolysis of this intermediate yields a ketone. wikipedia.orgchemistrysteps.com This provides a pathway to form a new carbon-carbon bond.

Reaction with Hydride Reagents: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) add a hydride ion (H⁻) to the nitrile carbon. chemistrysteps.comlibretexts.org

The table below summarizes common nucleophilic additions to nitriles.

| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) |

| Hydride (H⁻) | Lithium Aluminum Hydride (LiAlH₄) | Imine Anion | Primary Amine |

| Carbanion (R⁻) | Grignard Reagent (RMgX) | Imine Anion | Ketone |

| Hydroxide (B78521) (OH⁻) | NaOH / H₂O | Imidate | Amide / Carboxylic Acid |

This table presents generalized reactions for the nitrile functional group.

Reduction: The reduction of nitriles is a well-established transformation, typically leading to primary amines. libretexts.org

Catalytic Hydrogenation: In the presence of metal catalysts such as palladium, platinum, or nickel, hydrogen gas (H₂) can reduce the nitrile group to a primary amine (-CH₂-NH₂). This reaction often requires elevated temperature and pressure. libretexts.org

Chemical Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reagent for reducing nitriles to primary amines. libretexts.orglibretexts.org The mechanism involves two successive additions of hydride ions. libretexts.org A milder reducing agent, diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction, stopping at the aldehyde stage after hydrolysis of the intermediate imine. chemistrysteps.com

Oxidation: The oxidation of the nitrile group itself is not a common transformation under standard conditions. However, the molecule as a whole can be subject to oxidation, particularly at the benzylic position if one were present. For 3-(4-Cyano-phenoxy)propanenitrile, the alkyl chain and aromatic ring are more likely sites of oxidation under harsh conditions, though the nitrile group is generally stable to many oxidizing agents. msu.edu

The hydration of nitriles is a fundamental reaction that converts them first to amides and then, upon further hydrolysis, to carboxylic acids. libretexts.orgpressbooks.pub This process can be catalyzed by acids or bases. chemistrysteps.com

Acid-Catalyzed Hydration: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile like water can then attack the carbon, leading to an imidic acid intermediate that tautomerizes to the more stable amide. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydration: A strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon. The resulting imidate anion is then protonated by water to form the amide. pressbooks.pubcore.ac.uk

Modern synthetic methods often employ transition-metal catalysts to achieve selective hydration under milder conditions. sioc-journal.cnresearchgate.net For instance, ruthenium-based catalysts have been shown to be highly effective for the hydration of various nitriles to amides in water, offering an environmentally friendly alternative to traditional methods. organic-chemistry.org The proposed mechanism involves the coordination of the nitrile to the metal center, followed by an intramolecular nucleophilic attack by a coordinated hydroxide ligand. organic-chemistry.org

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Aromatic Substitution Dynamics

The benzene (B151609) ring in this compound is substituted with two groups positioned para to each other: a cyano group (-CN) and a propoxy-nitrile group (-OCH₂CH₂CN). The interplay between these substituents governs the ring's reactivity and the regioselectivity of substitution reactions. lumenlearning.com

Substituents on an aromatic ring influence its reactivity towards electrophilic attack by either donating or withdrawing electron density. unam.mx

Cyano Group (-CN): The cyano group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and a resonance effect that delocalizes the ring's π-electrons onto the nitrile. pressbooks.publibretexts.org This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore strongly deactivates it towards electrophilic aromatic substitution (EAS). lumenlearning.comlibretexts.org Conversely, this electron deficiency activates the ring towards nucleophilic aromatic substitution (NAS). libretexts.orgmasterorganicchemistry.com

Alkoxy Group (-OR): The -OCH₂CH₂CN group is an alkoxy-type substituent. The oxygen atom is highly electronegative and withdraws electron density via an inductive effect. However, it possesses lone pairs of electrons that can be donated into the aromatic ring through a strong resonance effect. libretexts.orglibretexts.org This resonance donation generally outweighs the inductive withdrawal, making alkoxy groups activating substituents for EAS. lumenlearning.com

| Substituent Type (on Ring) | Example | Inductive Effect | Resonance Effect | Overall Effect on EAS |

| Cyano | -CN | Electron-withdrawing | Electron-withdrawing | Strong Deactivator |

| Alkoxy | -OR | Electron-withdrawing | Electron-donating | Strong Activator |

This table outlines the general electronic effects of the substituent types present in this compound.

The directing effect of the substituents determines the position of attack for an incoming electrophile.

Cyano Group (-CN): As a deactivating group, the cyano substituent is a meta-director for electrophilic aromatic substitution. pressbooks.pub

Alkoxy Group (-OR): As a strongly activating group, the alkoxy substituent is an ortho, para-director. pressbooks.pub

In a molecule with competing directors, the most powerful activating group typically controls the regioselectivity. pressbooks.pub In this compound, the activating alkoxy group (-OCH₂CH₂CN) will direct incoming electrophiles to the positions ortho to it (positions 2 and 6). The para position is already blocked by the cyano group. Therefore, electrophilic aromatic substitution is predicted to occur selectively at the carbons adjacent to the ether linkage.

For nucleophilic aromatic substitution (NAS), which requires a leaving group on the ring, the opposite principles apply. Electron-withdrawing groups like -CN activate the ring for NAS and direct the incoming nucleophile to the ortho and para positions relative to themselves. libretexts.orglibretexts.org If a suitable leaving group were present at the C2 position, for example, the strong activating effect of the para-cyano group would facilitate its substitution by a nucleophile.

Reaction Kinetics and Transition State Analysis in Key Transformations

General studies on similar reactions, such as the cyanoethylation of phenols, suggest that the reaction likely proceeds via a nucleophilic attack of the phenoxide ion on the acrylonitrile (B1666552) molecule. The kinetics of such reactions would be influenced by factors such as the basicity of the catalyst used to deprotonate the phenol (B47542), the solvent polarity, and the temperature. A detailed transition state analysis would require high-level computational chemistry studies to model the geometry and energy of the intermediate species.

Without specific experimental rate constants or calculated activation energies for the reactions involving this compound, a quantitative discussion of its reaction kinetics and transition states remains speculative.

Radical Processes in C-H Cyanation and Related Transformations

Radical reactions, which involve species with unpaired electrons, represent another important class of transformations in organic chemistry. C-H cyanation, the direct conversion of a C-H bond to a C-CN bond, can sometimes proceed through a radical mechanism, particularly under photochemical or high-temperature conditions, or in the presence of a radical initiator.

While radical-mediated C-H cyanation is a known synthetic strategy, its specific application to the synthesis or subsequent reactions of this compound is not well-documented. A hypothetical radical process could involve the abstraction of a hydrogen atom from the propanenitrile chain, followed by trapping of the resulting radical with a cyanide source. However, the feasibility and selectivity of such a reaction would depend on the bond dissociation energies of the various C-H bonds in the molecule and the nature of the radical species involved.

Theoretical studies on the formation of cyano derivatives have explored radical pathways for other molecules, highlighting the complexity and substrate-dependent nature of these reactions. rsc.orgresearchgate.net In the absence of specific experimental evidence or computational studies on this compound, any discussion of radical processes involving this compound is based on analogy to other systems rather than direct observation.

Further research, including detailed experimental kinetic studies and high-level computational modeling, is necessary to fully elucidate the chemical reactivity, reaction pathways, and mechanistic intricacies of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Cyano Phenoxy Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a complete picture of the molecular structure can be assembled.

In ¹H NMR spectroscopy of 3-(4-Cyano-phenoxy)propanenitrile, the distinct electronic environments of the hydrogen atoms lead to a characteristic pattern of signals. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets due to their coupling with adjacent protons. The protons closer to the electron-withdrawing cyano group are expected to be deshielded and resonate at a lower field (higher ppm) compared to the protons adjacent to the ether linkage.

The aliphatic protons of the propanenitrile chain exhibit a different pattern. The two methylene (B1212753) groups (-CH₂-) form an A₂B₂ system, which often manifests as two triplets. The methylene group directly attached to the oxygen atom (O-CH₂) is significantly deshielded and appears at a lower field than the methylene group adjacent to the nitrile function (-CH₂-CN). The integration of these signals confirms the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -CN) | 7.60 - 7.70 | Doublet |

| Aromatic (ortho to -O) | 6.95 - 7.05 | Doublet |

| Methylene (-O-CH₂-) | 4.20 - 4.30 | Triplet |

Note: Predicted values are based on standard substituent effects and data from similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon environments.

The carbon atom of the nitrile group (-C≡N) is characteristically found in the 115-120 ppm range. The quaternary carbon of the benzene ring attached to the cyano group appears at a relatively low field, while the quaternary carbon attached to the ether oxygen is found at a higher field. The aromatic CH carbons can be distinguished based on their substitution. The aliphatic methylene carbons are located in the upfield region of the spectrum, with the carbon attached to the oxygen (O-CH₂) being more deshielded than the one adjacent to the nitrile group (-CH₂-CN).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Aromatic (C-O) | 160 - 162 |

| Aromatic CH (ortho to -O) | 115 - 116 |

| Aromatic CH (ortho to -CN) | 134 - 135 |

| Quaternary Aromatic (C-CN) | 104 - 106 |

| Nitrile (-C≡N) | 118 - 119 |

| Methylene (-O-CH₂) | 65 - 67 |

| Methylene (-CH₂-CN) | 18 - 20 |

Note: Predicted values are based on standard substituent effects and data from similar compounds. Actual experimental values may vary.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for definitive structural confirmation. A COSY spectrum would show correlations between the coupled protons, confirming the connectivity between the two aromatic doublets and between the two aliphatic triplets. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. These advanced techniques are instrumental in verifying the complete bonding network of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

FT-IR spectroscopy is a powerful method for identifying the key functional groups within this compound. The most prominent and diagnostically significant absorption is the stretching vibration of the nitrile group (C≡N). This peak is typically sharp and intense, appearing in the range of 2220-2240 cm⁻¹ for aromatic nitriles.

Other key absorptions include the C-O-C stretching vibrations of the aryl-alkyl ether linkage, which are expected to produce strong bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups are observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2980 - 2850 | Medium |

| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

| Aryl Ether (C-O-C) | Asymmetric Stretch | ~1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

No experimental or theoretical UV-Vis spectroscopic data for this compound is available in the reviewed literature. Consequently, a discussion of its electronic structure, absorption maxima, and conjugation effects based on specific spectral findings cannot be provided.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

A detailed mass spectrum and an analysis of the fragmentation pattern for this compound are not documented in the available scientific resources. Without this experimental data, a determination of its specific molecular weight and the elucidation of its fragmentation pathways under mass spectrometric conditions are not possible.

Integration of Experimental Spectroscopic Data with Theoretical Calculations for Enhanced Elucidation

The absence of any experimental spectroscopic data (UV-Vis, Mass Spectrometry, etc.) for this compound precludes any meaningful integration with theoretical calculations. Such a study would require experimental results to validate and refine computational models for a comprehensive structural elucidation.

Theoretical and Computational Chemistry Insights into 3 4 Cyano Phenoxy Propanenitrile

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide range of molecular properties. It is particularly well-suited for studying molecules like 3-(4-Cyano-phenoxy)propanenitrile.

Geometry Optimization and Energetic Characterization

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this would involve calculating the potential energy surface to find the lowest energy conformation. The flexibility of the propanenitrile side chain and the ether linkage suggests the possibility of multiple local energy minima, or conformers. DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can be employed to optimize the geometry of these conformers and determine their relative stabilities.

Table 1: Illustrative Optimized Geometric Parameters for a Phenyl Ether Linkage (from a related compound) This table presents example data from a computational study on a similar phenyl ether-containing molecule to illustrate the type of information obtained from geometry optimization.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

|---|---|---|

| Bond Length | C-O (ether) | 1.36 Å |

| Bond Length | O-C (aliphatic) | 1.44 Å |

| Bond Angle | C-O-C | 118.5° |

Prediction of Spectroscopic Parameters (IR, UV-Vis, NMR Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic data, which can be used to identify and characterize a molecule.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. For this compound, this would show characteristic peaks for the C≡N stretch of both the aromatic and aliphatic nitriles, the C-O-C ether stretch, and various vibrations of the benzene (B151609) ring. Comparing the calculated spectrum with an experimental one can help confirm the molecule's structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to its absorption of UV-visible light. This would provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. For this compound, this would help in assigning the signals in an experimental NMR spectrum to the specific hydrogen and carbon atoms in the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table contains illustrative data to demonstrate the output of spectroscopic parameter predictions. These are not experimentally verified values for the specific compound.

| Spectroscopy | Parameter | Predicted Value/Range |

|---|---|---|

| IR | ν(C≡N) aromatic | ~2230 cm⁻¹ |

| IR | ν(C≡N) aliphatic | ~2250 cm⁻¹ |

| IR | ν(C-O-C) asymmetric | ~1250 cm⁻¹ |

| UV-Vis | λmax | ~275 nm |

| ¹H NMR | Aromatic Protons | δ 7.0-7.8 ppm |

| ¹H NMR | -O-CH₂- | δ ~4.2 ppm |

| ¹H NMR | -CH₂-CN | δ ~2.8 ppm |

| ¹³C NMR | C≡N (aromatic) | δ ~118 ppm |

| ¹³C NMR | C≡N (aliphatic) | δ ~119 ppm |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be located primarily on the electron-rich phenoxy group, while the LUMO is likely to be distributed over the electron-withdrawing cyano-substituted benzene ring. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which provide further insights into the molecule's reactive nature. Research on other nitrile-containing aromatic compounds has shown that DFT is a reliable method for calculating these parameters and predicting reactive sites nih.gov.

Table 3: Example Frontier Molecular Orbital Data for a Cyanophenoxy-containing Compound This table presents sample data from a DFT study on a related molecule to illustrate the type of information obtained from HOMO-LUMO analysis.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Quantum Chemical Calculations for Reaction Pathway Mapping and Transition State Identification

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its potential reactions with other species. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy of the reaction.

For instance, the synthesis of this compound likely involves a nucleophilic substitution reaction. Quantum chemical calculations could be used to model this reaction, providing insights into the reaction mechanism (e.g., S N 2 or S N Ar) and the factors that influence the reaction rate. While specific studies on this compound are lacking, high-level ab initio calculations have been successfully used to study the reaction mechanisms and kinetics of other nitrile-containing molecules nih.gov.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. For this compound, MD simulations could be used to investigate its properties in the liquid state or in solution.

These simulations would provide information on its dynamic behavior, such as translational and rotational motion, and how its molecules interact with each other or with solvent molecules. This is particularly relevant for understanding bulk properties like viscosity, diffusion coefficients, and solvation energies. The polar nature of the cyano and ether groups suggests that intermolecular dipole-dipole interactions would play a significant role in the condensed phase behavior of this compound. Studies on other nitriles have utilized MD simulations to understand their behavior in various environments nih.govmdpi.com.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Cheminformatics and QSPR modeling are computational techniques that use statistical methods to correlate the chemical structure of molecules with their physical, chemical, or biological properties. A QSPR model is a mathematical equation that can be used to predict the properties of new or untested compounds.

For this compound, a QSPR model could be developed to predict properties such as its boiling point, solubility, or even its potential toxicity, based on a dataset of related molecules with known properties. The first step in QSPR is to calculate a set of molecular descriptors that numerically represent the chemical structure. These descriptors can then be used to build a predictive model using techniques like multiple linear regression or machine learning algorithms. The Simplified Molecular Input Line Entry System (SMILES) is often used to represent the molecular structures for these calculations nih.gov. QSPR models have been successfully developed for predicting various properties of nitrile compounds nih.govnih.govresearchgate.net.

Applications in Advanced Materials Science

Development of Liquid Crystalline Systems

The exploration of 3-(4-Cyano-phenoxy)propanenitrile in liquid crystalline systems is rooted in the well-established role of cyano-containing compounds in inducing and stabilizing mesophases. The presence of the cyano (C≡N) group is a key feature in the molecular design of many commercial liquid crystals.

Design Principles for Mesogenic Properties in Cyano-Aryl Ethers

The design of mesogenic (liquid crystal-forming) molecules, particularly cyano-aryl ethers, is guided by several key principles. These molecules typically consist of a rigid core and one or more flexible terminal groups. The rigid core, often containing aromatic rings, provides the necessary anisotropy for the formation of ordered, yet fluid, liquid crystalline phases. The terminal groups, such as alkyl or alkoxy chains, influence the melting point and the type of mesophase formed.

Structure-Property Relationships Governing Liquid Crystalline Phases

The relationship between the molecular structure of cyano-aryl ethers and their liquid crystalline properties is a subject of detailed study. The type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable are highly dependent on the specific molecular architecture.

For a molecule like this compound, the central cyanophenoxy unit provides the rigid, polar core. The flexible propanenitrile tail introduces a degree of disorder that lowers the melting point, allowing for the formation of a liquid crystalline phase at accessible temperatures. The length and flexibility of this tail are critical; a longer or more flexible chain can favor the formation of more ordered smectic phases over nematic phases.

The presence of two nitrile groups in this compound is a notable feature. The terminal nitrile group on the propyl chain can influence the molecular packing and intermolecular interactions. The strong electron-withdrawing nature of the nitrile group can also affect the electronic properties of the molecule, which is a key consideration for applications in electro-optical devices. While specific studies on the liquid crystalline behavior of this compound are not extensively documented in the provided search results, the principles governing related cyano-containing molecules suggest that it has the potential to exhibit mesogenic properties, likely a nematic or smectic phase, depending on the balance of intermolecular forces and molecular shape. The study of chiral 3-aryl-3-hydroxypropanoic esters as building blocks for chiral liquid crystals highlights how modifications to the core structure can lead to different self-organization and mesophase behavior. irb.hr

Role as Precursors in Polymer Science and Functional Coatings

The bifunctional nature of this compound, with its reactive nitrile groups and aromatic ether structure, makes it a candidate as a monomer or a modifying agent in polymer synthesis. The nitrile group, in particular, offers a versatile handle for creating polymers with tailored properties.

Incorporation into Polymeric Architectures for Tailored Properties

The nitrile group (C≡N) can be incorporated into polymer backbones or as a pendant group to impart specific properties. Nitrile-containing polymers, such as nitrile rubber, are known for their resistance to fuels and oils. wikipedia.org The incorporation of the this compound moiety into a polymer chain could enhance thermal stability, chemical resistance, and specific adhesive or dielectric properties.

The synthesis of polyamides from cyano-containing diamine monomers demonstrates a viable route for incorporating such structures into high-performance polymers. researchgate.netresearchgate.net Although this compound is not a diamine, it could potentially be chemically modified to create monomers suitable for polycondensation reactions. For instance, the nitrile groups could be hydrolyzed to carboxylic acids or reduced to amines, creating diacid or diamine monomers, respectively. wikipedia.org These monomers could then be reacted with appropriate comonomers to produce polyamides or polyesters with the cyanophenoxy group as a repeating unit.

The aromatic ether linkage in the molecule's backbone would contribute to the thermal stability and mechanical strength of the resulting polymer. The pendant cyano group, if retained, could serve as a site for post-polymerization modification or enhance the polymer's polarity and, consequently, its interaction with other materials.

Synthesis of Specialty Polymers and Coatings with Nitrile Functionality

The nitrile functionality is a key component in the synthesis of various specialty polymers and coatings. The reactions of the nitrile group are diverse, allowing for the creation of a wide range of polymeric materials. For example, nitriles can undergo cyclotrimerization to form triazine rings, leading to highly cross-linked and thermally stable polymers.

The presence of the nitrile group in a polymer can also improve its performance as a coating. The polarity of the nitrile group can enhance adhesion to substrates and can also act as a barrier to the permeation of gases and liquids. Polymers functionalized with nitrile compounds containing a protected amino group have been explored for producing functionalized polymers through anionic polymerization. google.com This indicates the versatility of nitrile-containing compounds in advanced polymer synthesis.

The synthesis of polyamides and poly(amide-imide)s from 2,2-bis(4-aminophenoxy) benzonitrile (B105546) showcases the use of nitrile-containing monomers to create soluble, high-performance polymers with high glass transition temperatures and good thermal stability. researchgate.net Following this analogy, polymers derived from this compound could be expected to exhibit desirable properties for applications in specialty coatings, films, and membranes where thermal and chemical resistance are paramount.

Contribution to Novel Functional Materials and Composites

The unique combination of a polar cyano group, an aromatic ring, and an ether linkage in this compound suggests its potential as a building block for a variety of novel functional materials and composites. The properties of such materials would be derived from the specific chemical and physical characteristics of this compound.

The strong dipole moment originating from the cyano group can be exploited in the design of dielectric materials for energy storage applications or in piezoelectric polymers. The aromatic core of the molecule can contribute to the formation of charge-transfer complexes, which are of interest in organic electronics.

When incorporated into a polymer matrix, this compound could act as a functional additive. Its presence could modify the refractive index, dielectric constant, or mechanical properties of the host polymer. Furthermore, the nitrile groups could serve as reactive sites for cross-linking the polymer matrix, thereby enhancing its dimensional stability and solvent resistance.

Engineered Materials with Specific Optical or Electronic Characteristics

For instance, the nitrile group is known to be a chromophore, which can influence the absorption and emission of light. Materials containing such groups are sometimes investigated for applications in dyes and pigments. Furthermore, the polarity induced by the nitrile group could be harnessed to create materials with specific dielectric constants, which is a critical parameter in the design of capacitors and other electronic components.

Table 1: Potential Contributions of Functional Groups to Material Properties

| Functional Group | Potential Property Influence |

| Cyano (-C≡N) | - Enhanced thermal stability- Increased polarity and dielectric constant- Potential for non-linear optical activity- Site for polymerization or cross-linking |

| Phenoxy (-O-Ph) | - Introduction of aromaticity, affecting thermal and mechanical properties- Potential for liquid crystalline behavior in polymers- Influence on solubility and processing characteristics |

Integration into Advanced Composite Formulations

Advanced composite materials, which combine two or more distinct materials to achieve properties unattainable by the individual components, represent another area where "this compound" could theoretically be applied. It could potentially serve as a component in the polymer matrix of a fiber-reinforced composite or as a functional additive.

As an additive, it could be used to modify the properties of an existing polymer matrix. For example, its addition could increase the service temperature of the composite or alter its electrical conductivity. However, extensive research would be necessary to determine the optimal concentration and the precise effects on the composite's properties.

Table 2: Hypothetical Research Parameters for Composite Integration

| Research Parameter | Objective |

| Polymerization of this compound | To synthesize a novel polymer matrix and characterize its thermal and mechanical properties. |

| Blending with existing polymers | To evaluate its effect as an additive on properties like glass transition temperature, flame retardancy, and dielectric constant. |

| Surface treatment of reinforcing fibers | To investigate its potential as a sizing agent to improve matrix-fiber adhesion. |

| Curing kinetics and processing studies | To determine the optimal conditions for incorporating it into a composite manufacturing process. |

Future Directions and Emerging Research Avenues for 3 4 Cyano Phenoxy Propanenitrile Research

Development of Novel and Highly Efficient Synthetic Methodologies

The advancement of research into 3-(4-Cyano-phenoxy)propanenitrile is fundamentally reliant on the development of efficient and scalable synthetic protocols. Current synthetic approaches to similar phenoxypropanenitrile derivatives often involve the cyanoethylation of a corresponding phenol (B47542). A typical synthesis involves the reaction of 4-cyanophenol with acrylonitrile (B1666552). chemicalbook.com

Future research should focus on optimizing these conditions to enhance yield, purity, and sustainability. Key areas for investigation include:

Catalyst Development: Exploration of novel catalysts, including phase-transfer catalysts and base catalysts, could significantly improve reaction rates and selectivity. google.com The development of heterogeneous catalysts could also simplify product purification and catalyst recycling, aligning with the principles of green chemistry.

Alternative Reagents and Reaction Media: Investigating alternative cyanoethylating agents or utilizing greener solvent systems, such as supercritical fluids or ionic liquids, could lead to more environmentally benign synthetic routes. google.com The use of supercritical carbon dioxide as a reaction medium, for instance, has shown promise in the synthesis of other nitriles. google.com

Flow Chemistry: The implementation of continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher and more consistent yields. This methodology also allows for safer handling of potentially hazardous reagents.

A comparative analysis of potential synthetic routes is presented in Table 1.

| Synthetic Method | Potential Advantages | Research Focus |

| Catalytic Cyanoethylation | High atom economy, potential for high yields. | Development of novel, recyclable catalysts. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. | Optimization of reaction conditions and scalability. |

| Flow Chemistry | Enhanced safety, precise process control, ease of scaling. | Reactor design and optimization for this specific transformation. |

| Enzyme-Mediated Synthesis | High selectivity, mild reaction conditions. | Identification and engineering of suitable enzymes. |

Table 1: Potential Synthetic Methodologies for this compound

Advanced In-Situ Characterization Techniques for Reaction Monitoring and Material Characterization

To gain a deeper understanding of the synthesis and properties of this compound, the application of advanced in-situ characterization techniques is crucial. Real-time monitoring of the reaction can provide invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts.

Future research should leverage techniques such as:

In-situ Spectroscopy (FT-IR, Raman, NMR): These techniques can be used to track the concentration of reactants, products, and intermediates throughout the course of the reaction, providing a detailed kinetic profile.

Process Analytical Technology (PAT): The integration of PAT tools into the synthetic process can enable real-time control and optimization, ensuring consistent product quality.

For the characterization of the final material and its potential polymeric derivatives, a suite of advanced analytical methods will be indispensable.

| Characterization Technique | Information Gained | Relevance to Research |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups, reaction monitoring. | Confirmation of product structure and real-time kinetic analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. | Unambiguous confirmation of the molecular structure. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Verification of the compound's identity and purity. |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., melting point, glass transition). | Understanding the thermal properties of the material and its polymers. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. | Assessing the material's suitability for high-temperature applications. |

Table 2: Advanced Characterization Techniques for this compound

Exploration of New Application Domains in Emerging Technologies

The unique chemical structure of this compound, with its combination of a polar cyano group and an aromatic ether linkage, opens up a wide range of potential applications in emerging technologies.

Promising areas for future investigation include:

High-Performance Polymers: The nitrile groups can potentially undergo polymerization or be incorporated into polymer backbones to create materials with high thermal stability, chemical resistance, and desirable dielectric properties. These polymers could find use in the aerospace and electronics industries.

Organic Electronics: The aromatic and nitrile functionalities suggest that this compound could serve as a building block for organic semiconductors, dielectrics, or materials for non-linear optics.

Pharmaceutical and Agrochemical Intermediates: Many biologically active compounds contain phenoxy and nitrile moieties. ontosight.aiontosight.aiepo.org Therefore, this compound could be a valuable precursor for the synthesis of novel pharmaceuticals and agrochemicals. ontosight.aiontosight.aiepo.org

Solvents for Specialized Applications: The polarity and high boiling point of similar nitriles suggest that this compound could be explored as a specialized solvent for certain chemical reactions or extraction processes. wikipedia.org

Interdisciplinary Research Integrating Synthesis, Theory, and Materials Engineering

A truly comprehensive understanding and exploitation of this compound will necessitate a highly interdisciplinary research approach. The synergy between synthetic chemistry, computational modeling, and materials engineering will be paramount.

Future research should foster collaborations to:

Combine Synthesis and Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the compound's electronic, optical, and thermal properties, thus guiding synthetic efforts towards molecules with desired characteristics.

Integrate Synthesis and Materials Engineering: A close collaboration between synthetic chemists and materials engineers will be essential to translate the molecular properties of this compound into functional materials and devices. This includes developing processing techniques for creating films, fibers, and other forms of the material.

Bridge Theory and Experimental Validation: A continuous feedback loop between theoretical predictions and experimental results will accelerate the discovery and optimization of new applications for this promising compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.